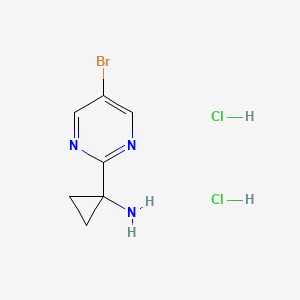
1-(5-Bromopyrimidin-2-yl)cyclopropanamine dihydrochloride
Cat. No. B8766029
M. Wt: 286.98 g/mol
InChI Key: NUVCKAFEAOKRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08575360B2
Procedure details


[1-(5-Bromo-pyrimidin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester (1.18 g, 3.76 mmol) was dissolved in CH2Cl2 (5 mL) at room temperature. 4M HCl in dioxane (9.4 mL, 37.6 mmol) was added. After 2 h, the solvents were removed by a stream of N2 to give the title compound as a solid, m/z=216.3. The crude material was used without purification in subsequent steps.
Quantity
1.18 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1([C:11]2[N:16]=[CH:15][C:14]([Br:17])=[CH:13][N:12]=2)[CH2:10][CH2:9]1)(C)(C)C.[ClH:19].O1CCOCC1>C(Cl)Cl>[ClH:19].[ClH:19].[Br:17][C:14]1[CH:15]=[N:16][C:11]([C:8]2([NH2:7])[CH2:9][CH2:10]2)=[N:12][CH:13]=1 |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=NC=C(C=N1)Br)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed by a stream of N2
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

